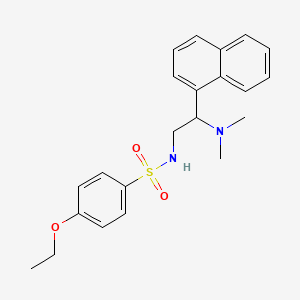
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H26N2O3S and its molecular weight is 398.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C19H24N2O3S
- Molecular Weight: 360.47 g/mol
The compound features a naphthalene ring, a dimethylamino group, and an ethoxybenzenesulfonamide moiety, which contribute to its biological properties.
This compound exhibits several biological activities:
- Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties. Studies indicate that sulfonamides inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA), a precursor in the synthesis pathway.
- Anti-inflammatory Effects : Preliminary research suggests that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Anticancer Potential : Some derivatives of sulfonamides have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways.
Pharmacological Studies
Recent studies have evaluated the pharmacological profile of this compound:
- In vitro Studies : In vitro assays demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL.
- In vivo Studies : Animal models have been used to assess the anti-inflammatory effects. Administration of the compound resulted in a reduction of paw edema in rats, indicating its potential as an anti-inflammatory agent.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that this compound exhibited potent activity against multidrug-resistant strains of bacteria, highlighting its therapeutic potential in treating resistant infections .
- Case Study on Cancer Treatment : Research presented at the American Association for Cancer Research indicated that this compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways, suggesting its role as a potential chemotherapeutic agent .
Toxicology and Safety Profile
Toxicological assessments are crucial for evaluating the safety of new compounds:
- Acute Toxicity Tests : In acute toxicity studies on rodents, the compound showed an LD50 greater than 2000 mg/kg, indicating low acute toxicity.
- Skin Irritation and Sensitization : Dermal tests revealed no significant irritation or sensitization potential, suggesting favorable safety for topical applications.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-4-27-18-12-14-19(15-13-18)28(25,26)23-16-22(24(2)3)21-11-7-9-17-8-5-6-10-20(17)21/h5-15,22-23H,4,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTDXNPXHSUIDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














